molecular formula C11H17ClN2O2 B14474691 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL CAS No. 69595-42-2

1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL

Cat. No.: B14474691
CAS No.: 69595-42-2
M. Wt: 244.72 g/mol
InChI Key: RIFUERARZSAMGI-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features both an amino group and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-2-OL. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The chlorophenoxy group can be reduced under specific conditions.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Aminoethyl)amino]-3-(4-bromophenoxy)propan-2-OL: Similar structure but with a bromine atom instead of chlorine.

    1-[(2-Aminoethyl)amino]-3-(4-fluorophenoxy)propan-2-OL: Similar structure but with a fluorine atom instead of chlorine.

    1-[(2-Aminoethyl)amino]-3-(4-methylphenoxy)propan-2-OL: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

69595-42-2

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

1-(2-aminoethylamino)-3-(4-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C11H17ClN2O2/c12-9-1-3-11(4-2-9)16-8-10(15)7-14-6-5-13/h1-4,10,14-15H,5-8,13H2

InChI Key

RIFUERARZSAMGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CNCCN)O)Cl

Origin of Product

United States

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